

"Tert-butyl 4-aminoazepane-1-carboxylate" CAS number and structure

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Compound of Interest

Compound Name: *Tert-butyl 4-aminoazepane-1-carboxylate*

Cat. No.: B171852

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Technical Guide: Tert-butyl 4-aminoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-aminoazepane-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its seven-membered azepane core is a prevalent scaffold in a variety of biologically active compounds. The presence of a primary amine and a tert-butyloxycarbonyl (Boc) protecting group provides synthetic handles for facile derivatization and incorporation into larger, more complex molecules. This guide provides an in-depth overview of its chemical properties, a detailed synthetic protocol, and its application in the development of novel therapeutics.

Chemical Identity and Properties

This compound exists as a racemic mixture and as individual enantiomers, each identified by a unique CAS number.

Property	Data
IUPAC Name	tert-butyl 4-aminoazepane-1-carboxylate
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂
Molecular Weight	214.31 g/mol
Structure (SMILES)	CC(C)(C)OC(=O)N1CCCC(CC1)N
Physical Form	Liquid or white to off-white crystalline powder
Boiling Point	296 °C at 760 mmHg[1]
Flash Point	133 °C[1]
Purity	Typically ≥95%
Storage Conditions	2-8 °C, protect from light, keep in a tightly sealed container[1][2]

Stereoisomers:

Compound Name	CAS Number
tert-Butyl 4-aminoazepane-1-carboxylate	196613-57-7[1][3]
(S)-tert-Butyl 4-aminoazepane-1-carboxylate	878630-84-3[4]
(R)-tert-Butyl 4-aminoazepane-1-carboxylate	1174020-26-8

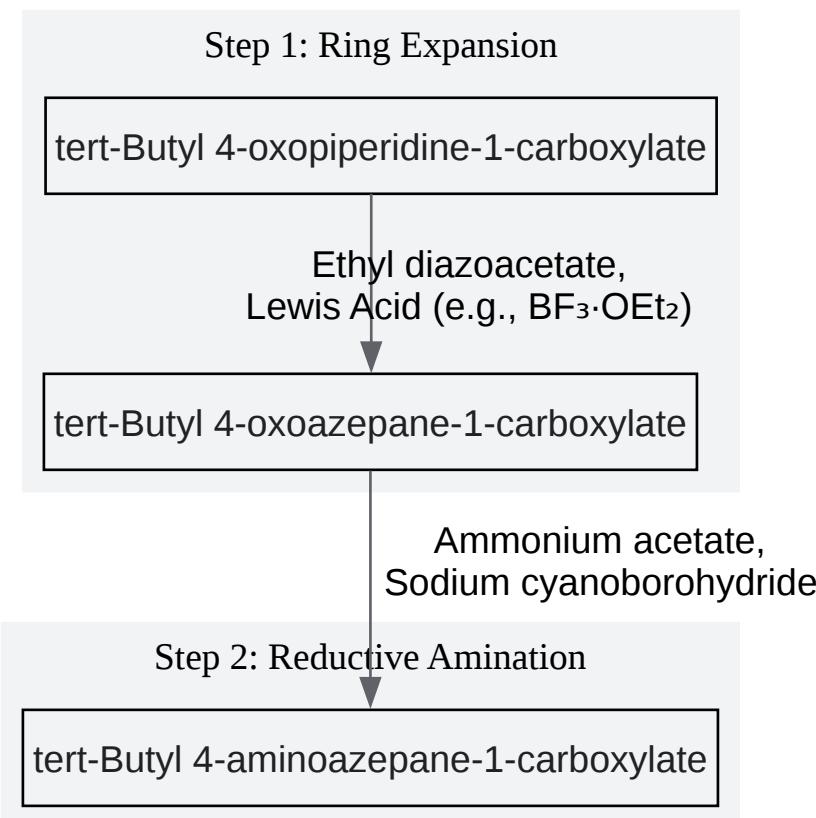
Safety Information:

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation[1]
H319	Causes serious eye irritation[1]
H335	May cause respiratory irritation[1]

Synthesis and Experimental Protocols

The most common and scalable synthesis of **tert-butyl 4-aminoazepane-1-carboxylate** involves a two-step process starting from tert-butyl 4-oxopiperidine-1-carboxylate. The process includes a ring expansion to form the azepan-4-one intermediate, followed by reductive amination to yield the final product.

Overall Synthetic Workflow



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Caption: Synthetic workflow for **tert-butyl 4-aminoazepane-1-carboxylate**.

Experimental Protocol: Step 1 - Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate

This protocol is based on the industrial-scale synthesis which focuses on the ring expansion of a piperidone precursor.^[5]

Materials:

- tert-Butyl 4-oxopiperidine-1-carboxylate
- Ethyl diazoacetate
- Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Anhydrous solvent (e.g., Toluene, Dichloromethane)
- Aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- A solution of tert-butyl 4-oxopiperidine-1-carboxylate is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C to -70 °C).
- A solution of ethyl diazoacetate in the same anhydrous solvent is added dropwise to the cooled piperidone solution.
- A Lewis acid, such as boron trifluoride diethyl etherate, is then added dropwise while maintaining the low temperature. The reaction mixture is stirred at this temperature for several hours.
- The reaction is quenched by the slow addition of an aqueous sodium bicarbonate solution.
- The mixture is allowed to warm to room temperature, and the organic layer is separated.
- The aqueous layer is extracted with the organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude tert-butyl 4-oxoazepane-1-carboxylate, which can be used in the next step without further purification.

Experimental Protocol: Step 2 - Reductive Amination to Yield **tert-Butyl 4-aminoazepane-1-carboxylate**

This protocol is a standard reductive amination procedure adapted for this specific substrate.

Materials:

- **tert-Butyl 4-oxoazepane-1-carboxylate**
- Ammonium acetate
- Sodium cyanoborohydride (NaBH_3CN)
- Methanol
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- To a solution of **tert-butyl 4-oxoazepane-1-carboxylate** in methanol, add a molar excess of ammonium acetate.
- Stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the imine intermediate.
- Add sodium cyanoborohydride portion-wise to the reaction mixture. The pH should be monitored and maintained between 6 and 7.
- Stir the reaction mixture at room temperature overnight.
- Remove the methanol under reduced pressure.
- Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield pure **tert-butyl 4-aminoazepane-1-carboxylate**.

Spectroscopic Data

While specific, published spectra for this compound are not readily available, the following table provides expected chemical shifts based on its structure and data from similar compounds.

¹ H NMR (CDCl ₃ , 400 MHz)	¹³ C NMR (CDCl ₃ , 100 MHz)
δ (ppm)	Assignment
~3.4 - 3.2	-CH ₂ -N(Boc)-CH ₂ -
~3.1 - 2.9	-CH(NH ₂)
~1.9 - 1.5	Azepane ring -CH ₂ -
~1.45	-C(CH ₃) ₃
~1.3 (br s)	-NH ₂

Applications in Drug Discovery

Tert-butyl 4-aminoazepane-1-carboxylate is a valuable intermediate for the synthesis of complex molecules in drug discovery programs. Its primary documented use is in the creation of selective somatostatin receptor 5 (sst5) antagonists.[\[4\]](#)

Role in sst5 Antagonist Synthesis

The sst5 receptor is a target for various diseases, including hormonal disorders and certain types of cancer. The primary amine of the azepane serves as a key attachment point for coupling with other fragments, often a substituted nicotinamide moiety, to build the final antagonist structure.

Caption: General workflow for the synthesis of sst5 antagonists.

The azepane scaffold provided by this building block is crucial for establishing the correct three-dimensional conformation required for potent and selective binding to the sst5 receptor. The Boc-protecting group allows for controlled, sequential reactions and is easily removed in the final steps of the synthesis under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid). This strategic use makes **tert-butyl 4-aminoazepane-1-carboxylate** an essential component in the medicinal chemist's toolbox for exploring this important class of therapeutic targets.

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